molecular formula C9H6Cl2N2 B1601040 4-Chloro-2-(chloromethyl)quinazoline CAS No. 34637-41-7

4-Chloro-2-(chloromethyl)quinazoline

Cat. No. B1601040
CAS RN: 34637-41-7
M. Wt: 213.06 g/mol
InChI Key: PMBABTLGYWFWBZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)quinazoline, also known as C2CQ, is an organic compound with a molecular weight of 211.5 g/mol and a molecular formula of C7H5Cl2N3. It is a member of the quinazoline family, and is often used in scientific research due to its unique properties. C2CQ is a white, crystalline solid that is soluble in water, ethanol, and acetone. It is also a strong base, with a pKa of 10.2.

Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
  • Methods of Application or Experimental Procedures: The synthesis of quinazoline derivatives often involves the reaction of 2-amino-phenyl-ethanone with HCl gas in anhydrous conditions in the presence of chloro acetonitrile .
  • Results or Outcomes: Quinazoline derivatives have shown a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities . Some quinazoline derived compounds have been approved as drugs. For example, prazosin and doxazosine are used to treat benign prostatic hyperplasia and post-traumatic stress disorder, and erlotinib and gefitinib are used for the treatment of lung and pancreatic cancers .

Quinazoline Derivatives as Antimicrobial Agents

  • Specific Scientific Field: Microbiology
  • Summary of the Application: Quinazoline derivatives have been designed and synthesized for their potential antimicrobial activities . They have shown promising results towards testing organisms in both in vitro and in vivo studies .
  • Methods of Application or Experimental Procedures: The synthesis of certain quinazoline derivatives involves the reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous conditions in the presence of chloro acetonitrile .
  • Results or Outcomes: Azaisatins derivative containing 4 (3H) quinazolinones has exhibited some authentic results towards testing organism in vitro and in vivo studies .

Quinazoline Derivatives as Analgesic and Anti-Inflammatory Agents

  • Specific Scientific Field: Pharmacology
  • Summary of the Application: Quinazoline derivatives have been studied for their analgesic and anti-inflammatory properties . They have been used as analgesic, anti-hypertensive, anti-inflammatory, anti-bacterial, anti-diabetic, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral agents .
  • Methods of Application or Experimental Procedures: The synthesis of quinazoline derivatives often involves the reaction of 2-amino-phenyl-ethanone with HCl gas in anhydrous conditions in the presence of chloro acetonitrile .
  • Results or Outcomes: Quinazoline derivatives have shown a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .

properties

IUPAC Name

4-chloro-2-(chloromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBABTLGYWFWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30523075
Record name 4-Chloro-2-(chloromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)quinazoline

CAS RN

34637-41-7
Record name 4-Chloro-2-(chloromethyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34637-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(chloromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(2-Chloromethyl-quinazolin-4-yl)-(4-methoxy-phenyl)-methyl-amine: A mixture of 2-chloromethyl-quinazolin-4(3H)-one (256 mg, 1.32 mmol), phosphoryl chloride (1.23 ml, 13.2 mmol) and N,N-dimethylaniline (0.34 ml, 2.64 mmol) in chloroform (10 ml) was heated under reflux for 4 h. The reaction mixture was poured onto ice and extracted by ethyl acetate. The solvent was evaporated, and the residue was purified by column chromatography on silica gel with acetate and hexane (1:1) as eluent, yielding 180 mg of 4-chloro-2-chloromethyl-quinazoline. The intermediate (170 mg, 0.80 mmol) and (4-methoxy-phenyl)-methylamine (131.7 mg, 0.96 mmol) in isopropyl alcohol (5 ml) with concentrated HCl (0.05 ml) was stirred at room temperature overnight. The precipitation was formed and collected by filtration, then washed and dried to give 231 mg (92%) of the title compound. 1H NMR (CDCl3): 7.82 (d, J=8.7 Hz, 1H), 7.59-7.53 (m, 1H), 7.15-7.12 (m, 2H), 7.03-7.00 (m, 2H), 6.95-6.91 (m, 2H), 4.73 (s, 2H), 3.85 (s, 3H), 3.62 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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